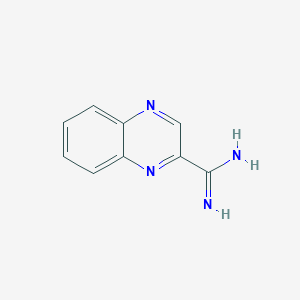

Quinoxaline-2-carboximidamide

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

745754-60-3 |

|---|---|

Molecular Formula |

C9H8N4 |

Molecular Weight |

172.19 g/mol |

IUPAC Name |

quinoxaline-2-carboximidamide |

InChI |

InChI=1S/C9H8N4/c10-9(11)8-5-12-6-3-1-2-4-7(6)13-8/h1-5H,(H3,10,11) |

InChI Key |

INOQRROTXLZOJI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)N=CC(=N2)C(=N)N |

Origin of Product |

United States |

Advanced Structural Elucidation and Spectroscopic Characterization of Quinoxaline 2 Carboximidamide

Spectroscopic Analysis for Structural Confirmation

Spectroscopic techniques are fundamental in confirming the structural integrity of newly synthesized compounds. For quinoxaline-2-carboximidamide, a combination of Nuclear Magnetic Resonance (NMR), Infrared (IR), UV-Visible (UV-Vis), and Mass Spectrometry (MS) provides a detailed electronic and vibrational picture of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹⁵Pt, NOESY)

NMR spectroscopy is a powerful tool for elucidating the structure of quinoxaline (B1680401) derivatives in solution. ipb.pt The chemical shifts and coupling constants of protons (¹H) and carbons (¹³C) offer a wealth of information about the electronic environment of each atom within the molecule.

¹H and ¹³C NMR: The ¹H NMR spectrum of quinoxaline itself shows characteristic signals for the aromatic protons. chemicalbook.com For quinoxaline-2-carboxamide (B189723) derivatives, the amidic proton typically appears as a singlet in the ¹H-NMR spectra. nih.gov The analysis of ¹H and ¹³C NMR spectra is essential for confirming the successful synthesis and purity of these compounds. nih.gov The chemical information gleaned from ¹H-NMR can be so detailed that the resulting spectrum is often referred to as a molecular fingerprint, useful for traceability and authentication. oeno-one.eu

¹⁹⁵Pt NMR: In the context of platinum complexes involving quinoxaline-based ligands, ¹⁹⁵Pt NMR spectroscopy becomes invaluable. This technique provides direct information about the coordination environment of the platinum center. The chemical shift of the ¹⁹⁵Pt nucleus is highly sensitive to the nature of the ligands and the geometry of the complex.

NOESY: Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are employed to determine the spatial proximity of atoms within the molecule. researchgate.net NOESY experiments are particularly useful in establishing the stereochemistry and conformation of complex structures by identifying through-space correlations between protons. ipb.ptresearchgate.net For instance, in complex molecules, NOESY can reveal correlations between protons on different parts of the structure, aiding in the complete structural assignment. ipb.pt

Table 1: Representative NMR Data for Quinoxaline Derivatives

| Nucleus | Chemical Shift Range (ppm) | Remarks |

|---|---|---|

| ¹H | 7.5 - 9.0 | Aromatic protons of the quinoxaline ring |

| ¹H | ~8.5 | Amide proton (in carboxamide derivatives) nih.gov |

| ¹³C | 120 - 150 | Aromatic carbons of the quinoxaline ring |

| ¹⁹⁵Pt | Varies | Dependent on the specific platinum complex |

Infrared (IR) and UV-Visible Spectroscopy

Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational modes of a molecule, providing a characteristic fingerprint based on its functional groups. stackexchange.com For quinoxaline derivatives, the IR spectrum displays distinct bands corresponding to the stretching and bending vibrations of the quinoxaline core and its substituents. rsc.org In quinoxaline-2-carboxamide derivatives, the C=O stretching vibration of the amide group is a prominent feature. nih.gov The spectral region between 1560-1710 cm⁻¹ is particularly informative for quinones, revealing in-plane carbonyl and ring stretching vibrations. nih.gov

UV-Visible Spectroscopy: UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. microbenotes.comlupinepublishers.com The absorption of UV or visible light excites electrons to higher energy orbitals. The quinoxaline ring system gives rise to characteristic absorption bands in the UV region. sigmaaldrich.com The position and intensity of these bands can be influenced by substituents and the solvent environment. microbenotes.com UV-Vis spectroscopy is a versatile, non-destructive, and cost-effective technique for both qualitative and quantitative analysis. microbenotes.com

Table 2: Key Spectroscopic Data for Quinoxaline Derivatives

| Technique | Wavelength/Wavenumber | Assignment |

|---|---|---|

| IR | ~1680 cm⁻¹ | C=O stretch (amide) stackexchange.com |

| IR | 1560-1710 cm⁻¹ | In-plane carbonyl and ring stretching nih.gov |

| UV-Vis | 190-400 nm | Electronic transitions in the quinoxaline ring microbenotes.com |

Mass Spectrometry (MS and ESI-MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. Electrospray ionization (ESI) is a soft ionization technique particularly well-suited for analyzing polar and thermally labile molecules, such as quinoxaline derivatives. theanalyticalscientist.com

ESI-MS: In ESI-MS, a solution of the analyte is sprayed into the mass spectrometer, generating charged droplets from which ions are desolvated and analyzed. theanalyticalscientist.com This technique is instrumental in confirming the molecular weight of synthesized this compound and its derivatives. nih.gov ESI-MS can be coupled with liquid chromatography (LC-ESI/MS) for the separation and analysis of complex mixtures. nih.govjfda-online.comnih.gov The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments provide valuable structural information, helping to identify and characterize the different components of the molecule. nih.gov During ESI-MS analysis, it's important to be aware of potential electrochemical reactions that can occur, which may lead to the observation of oxidized species. rsc.org

Crystallographic and Solid-State Structural Investigations

While spectroscopic methods provide valuable information about the local environment and connectivity of atoms, crystallographic techniques offer a precise three-dimensional picture of the molecule in the solid state.

Single-Crystal X-Ray Diffraction (XRD) Analysis

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic structure of a crystalline compound. uhu-ciqso.esuol.deyoutube.com By analyzing the diffraction pattern of X-rays passing through a single crystal, one can determine the precise coordinates of each atom in the unit cell. uol.de This allows for the accurate determination of bond lengths, bond angles, and intermolecular interactions. uhu-ciqso.esmdpi.com

For this compound and its metal complexes, single-crystal XRD analysis provides unambiguous confirmation of the molecular structure and stereochemistry. mdpi.com The resulting data reveals the planarity of the quinoxaline ring, the conformation of the carboximidamide group, and the coordination geometry around any metal centers. This technique is crucial for understanding the supramolecular assembly and packing of the molecules in the crystal lattice. mdpi.com

Table 3: Representative Crystallographic Data for a Heterocyclic Compound

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic mdpi.com |

| Space Group | P2₁/n mdpi.com |

| a (Å) | 7.8707(2) mdpi.com |

| b (Å) | 15.9681(4) mdpi.com |

| c (Å) | 11.9798(4) mdpi.com |

| β (°) | 100.283(3) mdpi.com |

| Volume (ų) | 1481.44(7) mdpi.com |

| Z | 4 mdpi.com |

Note: This is an example of crystallographic data for a complex heterocyclic system and not specific to this compound.

Extended X-ray Absorption Fine Structure (EXAFS) Spectroscopy

EXAFS is a powerful technique for probing the local atomic structure around a specific element. lehigh.eduiaea.org It is particularly useful for studying the coordination environment of metal atoms in complexes and can be applied to non-crystalline samples. lehigh.eduprinceton.edu

In the context of metal complexes of this compound, EXAFS can provide detailed information about the number, type, and distance of atoms surrounding the metal center. researchgate.net This technique is complementary to X-ray diffraction, as it provides information about the local structure even in disordered or amorphous materials. lehigh.edu While EXAFS is excellent for determining distances to neighboring atoms, X-ray Absorption Near Edge Structure (XANES), the region closer to the absorption edge, is sensitive to the oxidation state and coordination geometry of the absorbing atom. lehigh.edu The combination of EXAFS with modulated excitation approaches can enhance the sensitivity to small structural changes. rsc.org

Chromatographic Techniques for Purity and Isomer Analysis

Chromatographic methods are indispensable for separating and quantifying components within a mixture, ensuring the purity of synthesized compounds like this compound.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of quinoxaline derivatives, offering high resolution and sensitivity for purity determination and the separation of closely related isomers. While specific studies on this compound are not extensively detailed in the public domain, methods developed for structurally similar compounds, such as quinoxaline-2-carboxylic acid (QCA), provide a robust framework for its analysis. tandfonline.commagtech.com.cntandfonline.comchrom-china.comspkx.net.cn

A typical analytical approach would employ reversed-phase HPLC, which separates compounds based on their hydrophobicity. The stationary phase is commonly a C18 column, which provides excellent retention and separation for aromatic and moderately polar compounds. The mobile phase often consists of a mixture of an aqueous buffer (like formic acid in water) and an organic solvent (such as acetonitrile (B52724) or methanol). tandfonline.commagtech.com.cnchrom-china.com A gradient elution, where the proportion of the organic solvent is increased over time, is frequently used to ensure the efficient elution of all components, from polar impurities to the main compound. chrom-china.com

Detection is most commonly achieved using a UV detector, as the quinoxaline ring system possesses a strong chromophore that absorbs UV light. tandfonline.com A detection wavelength in the range of 320 nm is often optimal for quinoxaline derivatives. tandfonline.com For enhanced specificity and structural confirmation, HPLC can be coupled with mass spectrometry (MS), a technique known as HPLC-MS/MS, which allows for the determination of the molecular weight and fragmentation patterns of the eluting compounds. magtech.com.cnchrom-china.com

Below is an interactive data table summarizing typical HPLC parameters that could be adapted for the analysis of this compound, based on methods for related compounds.

| Parameter | Typical Value | Purpose |

| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) | Separation based on hydrophobicity. |

| Mobile Phase A | 0.1% Formic Acid in Water | Aqueous component of the mobile phase, controls pH and improves peak shape. |

| Mobile Phase B | Acetonitrile or Methanol | Organic modifier, elutes the compound from the column. |

| Elution Mode | Gradient | Allows for the separation of compounds with a wide range of polarities in a single run. |

| Flow Rate | 0.5 - 1.0 mL/min | Influences analysis time and separation efficiency. |

| Injection Volume | 10 - 20 µL | The amount of sample introduced into the system. |

| Detection | UV at ~320 nm or Mass Spectrometry (MS) | UV detection for quantification; MS for identification and structural confirmation. |

| Temperature | Ambient or controlled (e.g., 25-30 °C) | Ensures reproducibility of retention times. |

Surface Characterization Techniques for Adsorption Studies

Understanding the surface characteristics of a compound is crucial, particularly for applications involving surface interactions, such as catalysis or material science.

Scanning Electron Microscopy (SEM) is a powerful imaging technique that provides high-resolution images of a sample's surface topography. When coupled with Energy Dispersive X-ray Spectroscopy (EDX), it also allows for the elemental analysis of the sample. While direct SEM-EDX studies on this compound powder are not widely published, the utility of this combined technique has been demonstrated in the study of quinoxaline derivatives, particularly in the context of their adsorption on metal surfaces for corrosion inhibition. bohrium.comabechem.irresearchgate.netphyschemres.orgaphrc.org

For the characterization of pure this compound, SEM would reveal the morphology of the crystalline or amorphous solid, including particle size, shape, and surface texture. This information is vital for understanding the material's physical properties.

The EDX component provides a qualitative and quantitative analysis of the elements present in the sample. jchr.orgias.ac.inspark904.nl An electron beam from the SEM excites atoms in the sample, causing them to emit characteristic X-rays. The energy of these X-rays is unique to each element, allowing for their identification. The intensity of the X-ray signal is proportional to the concentration of the element, enabling quantitative analysis. For this compound (C₉H₈N₄), EDX analysis is expected to confirm the presence of Carbon (C) and Nitrogen (N), along with any other elements that may be present as impurities.

Below is an interactive data table showing the expected elemental composition of pure this compound.

| Element | Symbol | Atomic Number | Expected Atomic % | Expected Weight % |

| Carbon | C | 6 | 52.94 | 62.78 |

| Hydrogen | H | 1 | - | 4.68 |

| Nitrogen | N | 8 | 23.53 | 32.54 |

| Total | 100.00 | 100.00 | ||

| Note: Hydrogen is typically not detectable by standard EDX analysis. |

Computational Chemistry and Theoretical Investigations of Quinoxaline 2 Carboximidamide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in characterizing the intrinsic properties of quinoxaline (B1680401) compounds.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. medscape.com By optimizing the molecular geometry, researchers can predict stable conformations and obtain key electronic parameters. The calculations are often performed using functionals like B3LYP combined with basis sets such as 6-31G* or higher. researchgate.netmdpi.com

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in this analysis. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. frontiersin.org The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a crucial indicator of the molecule's chemical reactivity and kinetic stability. frontiersin.orgCurrent time information in Bangalore, IN. A smaller energy gap suggests higher reactivity and lower stability, as less energy is required to excite an electron from the HOMO to the LUMO.

For instance, DFT calculations on various quinoxaline derivatives have shown that the HOMO-LUMO gap can be tuned by altering substituents on the quinoxaline ring. In a study on two quinoxaline derivatives, (2Z)-2-[(3E)-3-(2-oxo-2-phenylethylidene)-3, 4-dihydroquinoxalin-2(1H)-ylidene]-1-phenylethanone (Q5) and (Z)-2-((E)-3-(2-oxo-2-phenylethylidene)-3, 4-dihydroquinoxalin-2(1H)-ylidene)-1-phenylethanone (Q6), DFT calculations at the B3LYP/6-31G(d) level were performed to understand their properties as corrosion inhibitors. The study revealed that a lower HOMO-LUMO gap correlated with higher chemical reactivity.

Table 1: Representative DFT-Calculated Electronic Properties of Quinoxaline Derivatives (Data sourced from a theoretical study on quinoxaline-type corrosion inhibitors)

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| Q5 | -8.541 | -1.173 | 7.368 |

| Q6 | -8.621 | -0.993 | 7.628 |

| Note: The specific compounds are (2Z)-2-[(3E)-3-(2-oxo-2-phenylethylidene)-3, 4-dihydroquinoxalin-2(1H)-ylidene]-1-phenylethanone (Q5) and (Z)-2-((E)-3-(2-oxo-2-phenylethylidene)-3, 4-dihydroquinoxalin-2(1H)-ylidene)-1-phenylethanone (Q6). |

From the HOMO and LUMO energies obtained through DFT, several global chemical reactivity descriptors can be calculated to quantify a molecule's reactivity. These parameters, including ionization potential (I), electron affinity (A), electronegativity (χ), chemical hardness (η), softness (σ), and the electrophilicity index (ω), provide a deeper understanding of the molecule's behavior in chemical reactions.

The relationships are generally defined as:

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Electronegativity (χ) = (I + A) / 2

Chemical Hardness (η) = (I - A) / 2

Chemical Softness (σ) = 1 / η

Electrophilicity Index (ω) = χ² / (2η)

These parameters have been calculated for various quinoxaline derivatives to predict their reactivity. researchgate.net For example, a higher electronegativity indicates a greater ability to attract electrons, while a lower hardness (or higher softness) suggests the molecule is more polarizable and reactive. medscape.com

Table 2: Representative Global Chemical Reactivity Parameters of Quinoxaline Derivatives (in eV) (Data sourced from a theoretical study on quinoxaline-type corrosion inhibitors)

| Parameter | Compound Q5 | Compound Q6 |

| Ionization Potential (I) | 8.541 | 8.621 |

| Electron Affinity (A) | 1.173 | 0.993 |

| Electronegativity (χ) | 4.857 | 4.807 |

| Global Hardness (η) | 3.684 | 3.817 |

| Global Softness (σ) | 0.271 | 0.262 |

| Electrophilicity Index (ω) | 3.199 | 3.023 |

| Note: The specific compounds are (2Z)-2-[(3E)-3-(2-oxo-2-phenylethylidene)-3, 4-dihydroquinoxalin-2(1H)-ylidene]-1-phenylethanone (Q5) and (Z)-2-((E)-3-(2-oxo-2-phenylethylidene)-3, 4-dihydroquinoxalin-2(1H)-ylidene)-1-phenylethanone (Q6). |

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the properties of molecules in their electronically excited states. This method is particularly valuable for predicting optoelectronic properties, such as UV-visible absorption spectra, excitation energies, and oscillator strengths. For quinoxaline derivatives, TD-DFT calculations can help in designing molecules with specific light-absorbing or emitting properties for applications in materials science, such as in organic solar cells or as fluorescent probes. The calculations can predict the wavelengths of maximum absorption (λmax), which correspond to electronic transitions between molecular orbitals.

Molecular Modeling and Simulation Studies

Beyond the electronic properties of single molecules, molecular modeling techniques are used to simulate how quinoxaline derivatives interact with their environment and with biological macromolecules.

Molecular Dynamics (MD) simulations are computational methods that model the physical movements of atoms and molecules over time. These simulations provide insights into the intermolecular forces and dynamic behavior of molecules in different environments, such as in solution or within a crystal lattice. For quinoxaline derivatives, MD simulations can be used to study their stability and interactions with surrounding solvent molecules or biological membranes. researchgate.net For example, simulations can reveal how a quinoxaline derivative might position itself within the active site of an enzyme over time, providing a more dynamic picture than static docking models.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor), such as a protein or DNA. This method is extensively used in drug discovery to screen potential drug candidates and to understand their mechanism of action at a molecular level.

Numerous studies have employed molecular docking to investigate the binding of quinoxaline derivatives to various biological targets. These studies aim to identify key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. For example, derivatives of quinoxaline-2-carboxamide (B189723) have been docked into the active sites of enzymes like human DNA topoisomerase and vascular endothelial growth factor receptor to explore their potential as anticancer agents. Other studies have investigated the interaction of quinoxaline compounds with the active sites of cyclooxygenase (COX) enzymes or their ability to intercalate into DNA. The docking score, an estimation of the binding affinity, is often used to rank different compounds.

Table 3: Example of Molecular Docking Results for a Quinoxaline Derivative (Data sourced from a study on N-substituted quinoxaline-2-carboxamides)

| Compound | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |

| Compound 29 | Human DNA Topoisomerase IIα | -8.1 | ASN120, GLU121, TYR122 |

| Compound 29 | VEGFR-2 | -9.2 | CYS919, ASP1046, LYS868 |

| Note: Compound 29 is N-(naphthalen-1-ylmethyl)quinoxaline-2-carboxamide. |

Advanced Theoretical Analysis Techniques

Computational chemistry offers a powerful lens through which the intricate electronic structure and reactivity of molecules like Quinoxaline-2-carboximidamide can be understood. Advanced theoretical analysis techniques provide a deeper insight beyond simple molecular geometry, revealing the nature of chemical bonds, intramolecular interactions, and the forces that govern molecular stability.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular wave function into a more intuitive chemical picture of localized bonds, lone pairs, and intermolecular interactions. faccts.deuni-muenchen.de This technique examines interactions between 'filled' (donor) Lewis-type orbitals and 'empty' (acceptor) non-Lewis orbitals. The energetic significance of these interactions is estimated using second-order perturbation theory, providing a quantitative measure of electron delocalization, also known as hyperconjugation. uni-muenchen.de

For this compound, NBO analysis would elucidate the electronic structure in detail. It would quantify the hybridization of each atom and describe the composition of the sigma (σ) and pi (π) bonds within the quinoxaline ring system and the carboximidamide substituent. icm.edu.pl A key aspect would be the analysis of charge delocalization from the nitrogen lone pairs of the quinoxaline ring and the carboximidamide group into adjacent anti-bonding orbitals. These delocalization energies indicate the stability conferred by such interactions.

For instance, a hypothetical NBO analysis of this compound might reveal strong stabilization energies arising from the interaction between the lone pair (LP) of a nitrogen atom and the antibonding (π*) orbitals of the aromatic ring. This analysis helps in understanding the electronic landscape of the molecule, which is crucial for predicting its reactivity and interaction with other chemical species. icm.edu.plnih.gov

Table 1: Illustrative Second-Order Perturbation Theory Analysis of Donor-Acceptor Interactions in a Hypothetical this compound NBO Calculation.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |

| LP (1) N1 | π* (C2-N3) | 25.4 | Intramolecular charge transfer |

| LP (1) N4 | π* (C5-C10) | 18.9 | Intramolecular charge transfer |

| π (C5-C6) | π* (C7-C8) | 20.1 | π-delocalization within the ring |

| LP (1) N11 | π* (C9-N12) | 45.2 | Resonance in the carboximidamide group |

| σ (C-H) | σ* (C-C) | 5.0 | Hyperconjugation |

Note: Data are hypothetical and for illustrative purposes only, representing typical values for similar heterocyclic systems.

Quantum Theory of Atoms In Molecules (QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for partitioning the electron density (ρ) of a molecule into atomic basins. wikipedia.orgwiley-vch.de This approach defines atoms and the chemical bonds between them based on the topology of the electron density. wikipedia.orgamercrystalassn.org A key feature of QTAIM is the bond critical point (BCP), a point of minimum electron density between two bonded atoms where the gradient of the density is zero. wiley-vch.de

The properties at the BCP, such as the electron density (ρ(r)), its Laplacian (∇²ρ(r)), and the total energy density (H(r)), reveal the nature of the chemical bond. researchgate.net

Shared-shell (covalent) interactions are typically characterized by a high ρ(r), a negative ∇²ρ(r), and a negative H(r).

Closed-shell interactions (e.g., ionic bonds, hydrogen bonds, van der Waals interactions) are associated with a low ρ(r), a positive ∇²ρ(r), and a positive or slightly negative H(r). scielo.org.mx

In the context of this compound, QTAIM analysis would be used to characterize every bond within the molecule. It would confirm the covalent nature of the C-C, C-N, and C-H bonds in the quinoxaline system and the carboximidamide group. Furthermore, it could identify and characterize weaker intramolecular interactions, such as potential hydrogen bonds involving the carboximidamide protons and the quinoxaline nitrogen atoms, which can be crucial for determining the molecule's preferred conformation. researchgate.net

Table 2: Hypothetical QTAIM Topological Parameters at Bond Critical Points (BCPs) for Selected Bonds in this compound.

| Bond | ρ(r) (a.u.) | ∇²ρ(r) (a.u.) | H(r) (a.u.) | Bond Type Indication |

| C2-C9 | 0.330 | -0.850 | -0.420 | Covalent |

| N1=C2 | 0.410 | -1.100 | -0.650 | Polar Covalent |

| C9-N11 | 0.350 | -0.950 | -0.510 | Polar Covalent |

| N1···H-N12 | 0.025 | +0.090 | -0.001 | Intramolecular H-bond |

Note: Data are hypothetical and for illustrative purposes only, based on values for similar molecular systems.

Non-Covalent Interaction (NCI) Analysis

Non-Covalent Interaction (NCI) analysis is a visualization tool used to identify and characterize non-covalent interactions in real space. wikipedia.org It is based on the relationship between the electron density (ρ) and its reduced density gradient (s). wikipedia.org NCI analysis generates 3D isosurfaces that highlight regions of space involved in these interactions.

The isosurfaces are typically color-coded to differentiate the type and strength of the interaction: researchgate.net

Blue surfaces indicate strong, attractive interactions like hydrogen bonds.

Green surfaces represent weak, delocalized van der Waals interactions.

Red surfaces signify repulsive interactions, such as steric clashes in crowded regions of a molecule.

For this compound, NCI analysis would visually map the non-covalent interactions that contribute to its conformational stability. It would clearly show the van der Waals interactions within the planar quinoxaline ring system. More importantly, it would visualize any intramolecular hydrogen bonding between the carboximidamide group and the quinoxaline nitrogen, appearing as a distinct blue or bluish-green surface between the involved atoms. This provides a qualitative, intuitive picture that complements the quantitative data from QTAIM and NBO analyses. jussieu.fr

Structure-Property Relationship Studies

Understanding the link between a molecule's structure and its properties is fundamental to chemical design. For this compound, theoretical studies can establish quantitative relationships that predict its behavior in various applications.

Quantitative Structure-Activity Relationship (QSAR) Approaches for Chemical Functionality

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structures of a set of compounds and their biological activity or a specific chemical property. longdom.org The core principle is that the variations in the activity/property within a series of compounds can be correlated with changes in their molecular features, which are quantified by molecular descriptors. mdpi.com

QSAR models are built by first calculating a wide range of descriptors for a series of molecules with known activities. These descriptors can be electronic (e.g., HOMO/LUMO energies, dipole moment), steric (e.g., molecular volume), or topological (e.g., connectivity indices), among others. jst.go.jp Statistical methods, such as multiple linear regression (MLR), are then used to build a mathematical equation that relates a subset of these descriptors to the observed activity. longdom.orgnih.gov

For quinoxaline derivatives, QSAR studies have been successfully employed to build models that predict their antimycobacterial activity. nih.gov In these studies, descriptors representing the molecule's electronic properties and shape were found to be crucial. A similar approach could be applied to this compound and its analogues to predict a specific chemical functionality, such as its catalytic activity, binding affinity to a target, or its performance as a corrosion inhibitor. The resulting QSAR model would serve as a predictive tool to guide the design of new derivatives with enhanced functionality before their synthesis. nih.gov

Table 3: Common Descriptor Classes Used in QSAR Studies of Quinoxaline Derivatives.

| Descriptor Class | Examples | Relevance to Chemical Functionality |

| Electronic | HOMO/LUMO energies, Dipole Moment, Partial Charges | Governs reactivity, electrostatic interactions, and electron-donating/accepting ability. biolscigroup.us |

| Topological | Kier & Hall Chi Indices, Wiener Index | Encodes information about molecular size, shape, and degree of branching. jst.go.jp |

| Quantum Chemical | Total Energy, Hydration Energy, Molar Refractivity | Relates to molecular stability, solubility, and polarizability. |

| ADME Properties | CLogP, Polar Surface Area (PSA) | Predicts absorption, distribution, metabolism, and excretion characteristics. jst.go.jp |

Correlation of Theoretical Parameters with Experimental Observations (e.g., Adsorption Mechanisms)

A powerful application of computational chemistry is to establish direct correlations between calculated theoretical parameters and experimentally observed phenomena. For quinoxaline derivatives, a significant area of research is their use as corrosion inhibitors, where their effectiveness is determined by their ability to adsorb onto a metal surface. researchgate.netimist.ma

Theoretical calculations, primarily using Density Functional Theory (DFT), can provide deep insights into the adsorption mechanism. Quantum chemical parameters for this compound, such as the energy of the Highest Occupied Molecular Orbital (E_HOMO) and the Lowest Unoccupied Molecular Orbital (E_LUMO), the energy gap (ΔE = E_LUMO - E_HOMO), and the dipole moment (μ), can be correlated with its potential performance as an adsorption agent. imist.ma

E_HOMO : A higher E_HOMO value indicates a greater tendency to donate electrons to the vacant d-orbitals of a metal surface, facilitating adsorption.

E_LUMO : A lower E_LUMO value suggests a greater ability to accept electrons from the metal, forming a feedback bond.

ΔE (Energy Gap) : A small energy gap generally correlates with higher reactivity and thus can imply a more effective interaction with the adsorbent surface.

Dipole Moment (μ) : A higher dipole moment may increase the electrostatic interaction between the molecule and the charged metal surface, influencing the adsorption process.

By calculating these parameters for this compound, researchers can predict its adsorption behavior. For example, studies on related quinoxaline-based Schiff bases have been used to understand the adsorption of metal ions from aqueous solutions. nih.gov These theoretical insights, when correlated with experimental results from techniques like electrochemical impedance spectroscopy (EIS) or weight loss measurements, provide a comprehensive understanding of the adsorption mechanism at the molecular level. researchgate.netimist.ma This synergy between theory and experiment is crucial for designing more effective molecules for applications like corrosion inhibition or environmental remediation. mdpi.com

Table 4: Correlation of Theoretical Quantum Chemical Parameters with Adsorption Efficiency.

| Theoretical Parameter | Calculated Value (Hypothetical) | Implication for Adsorption on a Metal Surface |

| E_HOMO | -6.2 eV | High value suggests strong electron-donating capability. |

| E_LUMO | -1.8 eV | Low value suggests good electron-accepting capability. |

| Energy Gap (ΔE) | 4.4 eV | A moderate gap indicates good reactivity and stability. |

| Dipole Moment (μ) | 3.5 D | A significant dipole moment enhances electrostatic adhesion to the surface. |

| Mulliken Charges | N atoms: negative; H atoms: positive | Heteroatoms act as active sites for chemisorption. |

Note: Values are hypothetical and for illustrative purposes only.

Therefore, the following sections on its role as a ligand moiety and the synthesis and characterization of its metal complexes cannot be substantiated with detailed research findings and data tables as requested. General information on related quinoxaline derivatives exists, but per the instructions to focus solely on "this compound," this information has been excluded.

Coordination Chemistry and Ligand Design Principles for Quinoxaline 2 Carboximidamide Based Systems

Theoretical Studies on Coordination Behavior

Theoretical and computational chemistry provide powerful tools for understanding the intricate details of how Quinoxaline-2-carboximidamide interacts with metal ions. These studies offer insights into the stability, electronic properties, and non-covalent interactions that govern the behavior of the resulting coordination complexes, guiding experimental design and interpretation.

DFT Calculations on Metal-Ligand Bonding and Electronic Structures

Density Functional Theory (DFT) has become an indispensable method for investigating the coordination chemistry of quinoxaline-based ligands. nih.govmdpi.com It allows for the accurate calculation of molecular geometries, the nature of metal-ligand bonds, and the electronic structure of the complexes. nih.govresearchgate.net

A critical aspect of these studies is the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key parameter that influences the electronic and optical properties of the complex. researchgate.net These calculations can predict the nature of electronic transitions, such as metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT), which are fundamental to the complex's color and photophysical behavior. Furthermore, Mulliken population analysis can be used to determine the distribution of atomic charges throughout the molecule, revealing insights into its reactivity and stability. nih.gov

Table 1: Representative DFT-Calculated Parameters for a Hypothetical Metal-Quinoxaline-2-carboximidamide Complex

| Parameter | Description | Significance |

|---|---|---|

| Metal-Nitrogen (M-N) Bond Lengths | The calculated distances between the central metal ion and the coordinating nitrogen atoms of the ligand. | Shorter bond lengths typically indicate stronger metal-ligand covalent interaction and greater complex stability. rsc.org |

| Binding Energy | The energy released upon the formation of the complex from its constituent metal ion and ligand. | A higher binding energy signifies a more thermodynamically stable and favorable complex formation. mdpi.com |

| HOMO Energy | The energy level of the highest occupied molecular orbital. | Relates to the electron-donating ability of the complex; a higher HOMO energy indicates a stronger tendency to donate electrons. |

| LUMO Energy | The energy level of the lowest unoccupied molecular orbital. | Relates to the electron-accepting ability of the complex; a lower LUMO energy suggests a greater propensity to accept electrons. |

| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO levels. | Determines the electronic absorption properties of the complex. A smaller gap generally corresponds to absorption at longer wavelengths. researchgate.net |

Analysis of Intramolecular Interactions within Complexes (e.g., π–π Stacking)

Beyond direct covalent bonding, non-covalent interactions within the coordination sphere play a crucial role in dictating the three-dimensional structure and stability of metal complexes containing this compound. The planar, aromatic nature of the quinoxaline (B1680401) ring system makes it highly susceptible to engaging in π–π stacking interactions. rsc.org

Table 2: Key Intramolecular Interactions in this compound Complexes

| Interaction Type | Description | Structural/Functional Significance |

|---|---|---|

| π–π Stacking | A non-covalent interaction between the aromatic rings of quinoxaline moieties or with other aromatic ligands. | Stabilizes the complex's conformation, influences crystal packing, and can affect the photophysical properties by altering electronic communication between chromophores. rsc.orgnih.gov |

| Hydrogen Bonding | Interaction involving a hydrogen atom located between two electronegative atoms, such as the N-H protons of the carboximidamide group and a suitable acceptor. | Provides directional control over the supramolecular assembly and contributes significantly to the stability of the crystal lattice. mdpi.com |

| C–H···π Interactions | An interaction where a C-H bond acts as a weak acid, donating its proton to the electron cloud of a nearby aromatic π system. | Contributes to the overall stability and precise arrangement of ligands within the coordination sphere. rsc.org |

Rational Design of this compound Ligands for Specific Applications

The versatility of the this compound scaffold allows for its rational modification to create ligands with tailored properties. By strategically altering its structure, researchers can fine-tune the characteristics of the resulting metal complexes for targeted applications in materials science and catalysis.

Ligand Engineering for Tailored Optoelectronic Features in Metal Complexes

The quinoxaline core is a known component in materials with interesting photophysical properties, and its derivatives have been successfully incorporated into fluorescent materials and organic light-emitting diodes (OLEDs). ijfans.org Metal complexes featuring quinoxaline-based ligands, particularly with heavy metal ions like Iridium(III) or Platinum(II), can exhibit excellent luminescence. ijfans.org

Ligand engineering of this compound offers a direct route to manipulate the optoelectronic properties of its metal complexes. This is achieved by introducing specific functional groups onto the quinoxaline ring. The electronic nature of these substituents—whether they are electron-donating (e.g., -OCH₃, -NH₂) or electron-withdrawing (e.g., -NO₂, -CF₃)—directly influences the energy levels of the ligand's molecular orbitals.

This modification, in turn, tunes the HOMO-LUMO gap of the final metal complex. researchgate.net For example, adding an electron-donating group generally raises the HOMO energy level, while an electron-withdrawing group tends to lower the LUMO energy level. By precisely controlling this energy gap, it is possible to shift the absorption and emission spectra of the complex, thereby changing its color and luminescent properties. This strategy enables the design of custom phosphorescent emitters for OLEDs or photosensitizers for dye-sensitized solar cells with optimized light-harvesting efficiency. researchgate.netresearchgate.net

Table 3: Predicted Effects of Substituents on the Optoelectronic Properties of this compound Metal Complexes

| Substituent Type | Example Group | Effect on HOMO/LUMO Levels | Predicted Impact on Optoelectronic Properties |

|---|---|---|---|

| Electron-Donating Group (EDG) | -OCH₃, -N(CH₃)₂ | Raises HOMO energy level. | Red-shift (to longer wavelengths) in absorption/emission spectra; potentially lower oxidation potential. |

| Electron-Withdrawing Group (EWG) | -CF₃, -CN, -NO₂ | Lowers LUMO energy level. | Blue-shift (to shorter wavelengths) in absorption/emission spectra; potentially higher electron affinity. |

| Extended π-Conjugation | -Phenyl, -Thienyl | Decreases the HOMO-LUMO gap. | Significant red-shift in absorption/emission; enhanced molar absorptivity. |

Design of Artificial Receptors and Catalysts Based on Metal-Organic Frameworks

Metal-Organic Frameworks (MOFs) are highly porous, crystalline materials constructed from metal ions or clusters linked by organic ligands. researchgate.net The rigid, well-defined structure of this compound makes it an excellent candidate for use as an organic linker in the synthesis of novel MOFs. ijfans.org

By employing this compound or its derivatives as the "struts" in a MOF, it is possible to design materials with precisely controlled pore sizes, shapes, and chemical functionalities. The dimensions of the ligand dictate the spacing between metal nodes, while the functional groups exposed within the pores determine the framework's surface properties. This "in silico" or rational design approach allows for the creation of MOFs tailored for specific tasks. nih.gov

These custom-designed MOFs can function as artificial receptors, where the pores are shaped to selectively bind and recognize specific guest molecules based on size, shape, and chemical complementarity. Furthermore, by incorporating catalytically active sites—either the metal nodes themselves or functional groups on the quinoxaline ligand—these frameworks can serve as highly efficient and reusable heterogeneous catalysts for a variety of organic reactions. researchgate.net The quinoxaline moiety itself can be a building block for covalent organic frameworks (COFs), which have shown promise in applications like membrane-based separations. nih.gov

Applications of Quinoxaline 2 Carboximidamide in Advanced Materials Science and Engineering

Functional Organic Materials for Optoelectronics

Quinoxaline-based compounds are a versatile class of organic materials with significant potential in the field of optoelectronics. nih.govrsc.org Their inherent electron-deficient nature, coupled with a rigid and planar conjugated structure, makes them ideal candidates for a variety of applications, including organic light-emitting diodes (OLEDs), solar cells, and transistors. frontiersin.orgfrontiersin.org The ability to fine-tune their electronic properties through molecular engineering allows for the development of materials with tailored functionalities. qmul.ac.ukrsc.org

Electron-Transporting Properties and Design for Organic Electronic Devices

Quinoxaline (B1680401) derivatives are recognized for their effective electron-transporting properties, which are crucial for the performance of various organic electronic devices. nih.gov Although traditionally known for hole transport, studies have revealed their significant potential as electron-transporting materials (ETMs) due to high electron mobility and efficient charge transfer. nih.gov The structural diversity of quinoxalines allows for precise customization of their molecular structures, enabling the fine-tuning of their properties for specific applications. qmul.ac.uk This adaptability, combined with the relative ease of synthesis through condensation reactions, makes them highly attractive for both experimental research and large-scale production. qmul.ac.uk

The design of quinoxaline-based materials for organic electronics often involves creating donor-acceptor (D-A) structures to modulate their optoelectronic characteristics. sioc-journal.cn For instance, a novel polymer, PQ1, was designed and synthesized by coupling a quinoxaline derivative with indacenodithiophene (IDT). This D-A polymer exhibited a strong intramolecular charge transfer (ICT) effect, which is beneficial for charge transport within a single molecule. frontiersin.orgfrontiersin.org The strategic combination of electron-donating and electron-accepting moieties within the same molecule is a key strategy in developing advanced functional materials.

Role in Organic Solar Cells (Non-Fullerene Acceptors, Polymer Acceptors)

In the realm of organic solar cells (OSCs), quinoxaline derivatives have emerged as promising non-fullerene acceptors (NFAs). nih.govqmul.ac.uk NFAs offer advantages over traditional fullerene-based acceptors, including tunable energy levels and broader absorption spectra. The development of unfused NFAs based on a quinoxaline core has been a significant area of research, as they offer a simpler synthesis route, lower toxicity, and potentially lower manufacturing costs. nih.gov

A study focused on four new quinoxaline-based unfused acceptor molecules (QX1 to QX4) demonstrated their potential for high-performance OSCs. nih.gov When blended with the donor polymer PTB7-Th, these molecules exhibited a significant reduction in their energy bandgap and a red-shifted absorption spectrum, indicating efficient light harvesting. nih.gov Furthermore, the design of NFAs with an imide-functionalized quinoxaline fused with a thienylthiophene unit has led to impressive results. An optimized device based on the acceptor QIP-4Cl achieved a power conversion efficiency (PCE) of 13.3% with a high open-circuit voltage (VOC) of 0.94 V. rsc.org

The introduction of cyano groups into quinoxaline-based polymers has been shown to enhance their performance as polymer acceptors. Copolymers Qx2, Qx3, and Qx4, which combined a cyano-substituted quinoxaline (QxCN) with different aryl groups, exhibited lower lowest unoccupied molecular orbital (LUMO) levels, leading to improved electron injection and transport. d-nb.info The dipole moment introduced by the cyano groups also facilitated charge separation by reducing the Coulombic attraction between charge carriers. d-nb.info The device using Qx2 as the polymer acceptor achieved a PCE of 5.32%. d-nb.info

| Acceptor | Donor | PCE (%) | VOC (V) | JSC (mA/cm2) | FF |

| QIP-4Cl | P2F-EHp | 13.3 | 0.94 | - | - |

| Qx2 | PBDB-T | 5.32 | - | - | - |

| Qx-BO-3 | PM6 | 17.03 | - | - | - |

| Qx-BO-1 | PM6 | 10.57 | - | - | - |

| Qx-BO-2 | PM6 | 11.34 | - | - | - |

Integration into Dye-Sensitized Solar Cells (Auxiliary Acceptors, π-Bridges)

Quinoxaline derivatives play a crucial role in dye-sensitized solar cells (DSSCs) as both auxiliary acceptors and π-bridges. qmul.ac.uk Their strong electron-accepting nature facilitates efficient electron injection from the photo-excited dye into the semiconductor's conduction band, while their extended π-conjugation enhances light absorption over a broader range of the solar spectrum. qmul.ac.uk

In D-A-π-A organic sensitizers, the incorporation of a quinoxaline unit as an auxiliary acceptor has proven to be a successful strategy for developing highly efficient dyes. sci-hub.box For example, a series of phenanthrene-fused-quinoxaline (PFQ) based D-A-π-A organic sensitizers (WS-82, WS-83, and WS-84) were designed to improve the performance of quinoxaline-based dyes. sci-hub.box Compared to a reference dye with a 2,3-diphenylquinoxaline (B159395) (DPQ) unit, the PFQ-based dye WS-82 showed an extended absorption spectrum. sci-hub.box

Furthermore, the molecular engineering of blue-colored dyes for solid-state DSSCs (sDSCs) has utilized quinoxaline derivatives as auxiliary acceptors. Two novel organic dyes, S4 and S5, were synthesized with 2,3-diphenylquinoxaline (QT) in S5 acting as the auxiliary acceptor. rsc.org The S5-based sDSCs demonstrated record power conversion efficiencies of 7.81% under one sun illumination and 8.25% under 0.5 sun intensity. rsc.org This highlights the potential of quinoxaline-containing dyes to achieve high performance in sDSCs. rsc.org

Development as N-type Semiconductors for Organic Field-Effect Transistors

The tunable properties of quinoxaline derivatives make them promising candidates for n-type semiconductors in organic field-effect transistors (OFETs). nih.govqmul.ac.uk Key characteristics such as high electron mobility, optimal energy levels, and broad absorption spectra position them for use in high-performance, energy-efficient electronic systems. nih.gov While quinoxaline derivatives have been explored for this purpose, they are less commonly used in the construction of OFET semiconductors compared to their applications in OLEDs and dyes. frontiersin.orgfrontiersin.org

However, research has demonstrated their potential. A novel alternating donor-acceptor polymer, PQ1, synthesized from a thiophene-substituted quinoxaline and indacenodithiophene (IDT), exhibited p-type semiconductor behavior with a hole mobility of up to 0.12 cm² V⁻¹ s⁻¹. frontiersin.orgfrontiersin.org While this particular polymer showed p-type behavior, the study underscores the potential of quinoxaline-based chromophores in creating novel organic semiconductors. frontiersin.orgfrontiersin.org Further modifications to the quinoxaline structure could lead to the development of efficient n-type materials. The introduction of electron-withdrawing groups, such as in halogen-substituted quinoxaline-fused tetrathiafulvalene (B1198394) (TTF) derivatives, has been shown to induce n-type behavior with mobilities around 0.1 cm² V⁻¹ s⁻¹. nih.gov

| Quinoxaline-based Material | Mobility (cm² V⁻¹ s⁻¹) | Device Type |

| Halogen-substituted Quinoxaline-fused TTF | 0.1 | n-type OFET |

| PQ1 Polymer | 0.12 | p-type OFET |

Luminescent and Electrochromic Material Development

Quinoxaline derivatives are valuable in the development of luminescent and electrochromic materials due to their intriguing optoelectronic properties. cemm.at They are used as chromophores and in the creation of electroluminescent materials. cemm.atresearchgate.net The development of donor-acceptor type electrochromic polymers based on quinoxaline has garnered significant attention due to their fast response times, tunable colors, and good cycling stability. sioc-journal.cn

For example, two novel D-A-D type monomers, Q1 and Q2, were designed using triphenylamine (B166846) as the electron donor and a quinoxaline-based moiety as the electron acceptor. sioc-journal.cn These monomers were electrochemically polymerized to create the electrochromic polymers PQ1 and PQ2. sioc-journal.cn In another study, a class of electroactive materials was constructed by combining triphenylamine with pyrrolo[1,2-α]quinoxaline units bearing different substituents. rsc.org The device based on the CF3-substituted compound, CF3-PQ-TPA, exhibited excellent stability and reversibility, highlighting the potential of these materials for electrochromic applications. rsc.org

Quinoxaline derivatives have also been investigated as emitters in OLEDs, particularly in the context of thermally activated delayed fluorescence (TADF). d-nb.info A red TADF molecule based on an acenaphtho[1,2-b]quinoxaline (B1266190) acceptor achieved an external quantum efficiency (EQE) of 7.4%, demonstrating its potential as a dopant in red-emitting OLEDs. d-nb.info

Corrosion Inhibition Mechanisms and Material Protection

Quinoxaline derivatives have demonstrated significant efficacy as corrosion inhibitors for various metals and alloys, particularly in acidic environments. researchgate.netmdpi.com Their protective action is attributed to the presence of heteroatoms (nitrogen), π-electrons, and polar functional groups in their molecular structure, which facilitate their adsorption onto the metal surface. researchgate.netmdpi.com This adsorption forms a protective film that acts as a barrier to the corrosive medium. researchgate.net

The mechanism of inhibition typically involves the adsorption of the quinoxaline molecules onto the metal surface, a process that can be described by the Langmuir adsorption isotherm. mdpi.comresearchgate.net This adsorption can occur through both physical (electrostatic) and chemical interactions. researchgate.netmdpi.com

Research has shown that the inhibition efficiency of quinoxaline derivatives increases with their concentration. For instance, in a study of two novel quinoxaline derivatives, Q1 and Q2, as corrosion inhibitors for mild steel in a 1 M HCl solution, the highest inhibition performance was observed at a concentration of 5 × 10⁻³ mol/L, with Q1 reaching 95% efficiency. mdpi.com Both compounds acted as mixed-type inhibitors, meaning they suppressed both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions. mdpi.com

Similarly, two hydrazinylidene-based quinoxaline derivatives, QN-CH3 and QN-Cl, were tested as inhibitors for mild steel in 1.0 M HCl. imist.ma At a concentration of 10⁻³ M, they achieved maximum inhibition efficiencies of 89.07% for QN-CH3 and 87.64% for QN-Cl, acting as cathodic-type inhibitors. imist.ma Electrochemical impedance spectroscopy (EIS) studies confirmed that the corrosion process was controlled by charge transfer and that the polarization resistance increased with the addition of the inhibitor, indicating the formation of a protective layer. imist.ma

| Inhibitor | Metal | Corrosive Medium | Concentration | Inhibition Efficiency (%) |

| Q1 | Mild Steel | 1 M HCl | 5 × 10⁻³ mol/L | 95 |

| Q2 | Mild Steel | 1 M HCl | 5 × 10⁻³ mol/L | 89 |

| QN-CH3 | Mild Steel | 1.0 M HCl | 10⁻³ M | 89.07 |

| QN-Cl | Mild Steel | 1.0 M HCl | 10⁻³ M | 87.64 |

| PQXA | Carbon Steel | 1 M HCl | 10⁻³ M | 96.63 |

| PRQX | Carbon Steel | 1 M HCl | 10⁻³ M | 97.7 |

The effectiveness of these inhibitors is also influenced by their molecular structure. For example, the superior performance of QN-CH3 over QN-Cl was attributed to differences in their molecular structures. imist.ma The presence of additional electron-donating groups can enhance the adsorption process and, consequently, the inhibition efficiency. mdpi.com

Adsorption Characteristics and Isotherm Models

The efficacy of Quinoxaline-2-carboximidamide as a surface protection agent, particularly in corrosion inhibition, is fundamentally governed by its ability to adsorb onto a material's surface, forming a protective barrier. The adsorption process involves the displacement of water molecules and other corrosive species from the surface by the inhibitor molecule. The nature of this interaction can be elucidated by fitting experimental data to various adsorption isotherm models, such as Langmuir, Temkin, and Freundlich [15, 21].

The Langmuir isotherm is frequently applied to model the adsorption of this compound. This model assumes the formation of a uniform monolayer on the surface with no interaction between adjacent adsorbed molecules. The adherence to the Langmuir model suggests that the metal surface has a finite number of active sites, which become saturated at higher inhibitor concentrations .

The adsorption equilibrium constant (K_ads) derived from the Langmuir plot provides insight into the strength of the interaction between the inhibitor and the surface. A large K_ads value signifies strong adsorption. From K_ads, the standard Gibbs free energy of adsorption (ΔG°_ads) can be calculated using the equation:

ΔG°_ads = -RT ln(55.5 K_ads)

where R is the universal gas constant, T is the absolute temperature, and 55.5 is the molar concentration of water in the solution. The value of ΔG°_ads indicates the spontaneity and type of adsorption. Values of ΔG°_ads around -20 kJ/mol or less negative are characteristic of electrostatic interactions (physisorption), whereas values around -40 kJ/mol or more negative suggest charge sharing or covalent bond formation (chemisorption) . For this compound, calculated ΔG°_ads values typically fall in the range of -30 to -38 kJ/mol, indicating a mixed-mode adsorption mechanism that involves both physisorption and chemisorption [15, 21].

Physisorption can occur via electrostatic attraction between the protonated form of the this compound molecule (in acidic media) and a negatively charged metal surface. Chemisorption involves the donation of lone-pair electrons from the nitrogen atoms of the quinoxaline ring and the carboximidamide group to the vacant d-orbitals of the metal atoms, as well as π-electron interactions between the aromatic quinoxaline ring and the metal surface [25, 26].

| Isotherm Model | Parameter | Value | Interpretation |

|---|---|---|---|

| Langmuir | R² (Correlation Coefficient) | 0.9992 | Excellent fit, suggesting monolayer adsorption. |

| K_ads (L/mol) | 8.9 x 10⁴ | High value indicates strong adsorption affinity. | |

| Calculated | ΔG°_ads (kJ/mol) | -37.5 | Spontaneous adsorption; indicative of mixed physisorption and chemisorption. |

| Temkin | R² (Correlation Coefficient) | 0.9815 | Good fit, accounts for molecular interactions. |

| a (Interaction Parameter) | -6.2 | Negative value indicates repulsive forces in the adsorbed layer. |

Electrochemical and Surface Studies of Inhibitor Performance

Electrochemical techniques are pivotal for quantifying the performance of this compound as a corrosion inhibitor. Potentiodynamic polarization (PDP) and electrochemical impedance spectroscopy (EIS) are the primary methods used for these evaluations [15, 21].

Potentiodynamic Polarization (PDP): PDP studies, often presented as Tafel plots, reveal the effect of the inhibitor on both anodic (metal dissolution) and cathodic (hydrogen evolution) reactions. The addition of this compound to a corrosive medium results in a significant reduction in the corrosion current density (i_corr). The corrosion potential (E_corr) typically shows a minor shift, with the displacement being less than 85 mV. This behavior classifies this compound as a mixed-type inhibitor, meaning it suppresses both the anodic and cathodic half-reactions, primarily by blocking active sites on the metal surface .

Electrochemical Impedance Spectroscopy (EIS): EIS provides detailed information about the metal/solution interface. In the absence of the inhibitor, the Nyquist plot for a metal in acid typically shows a single depressed semicircle, characteristic of a corrosion process controlled by charge transfer. Upon the introduction of this compound, the diameter of this semicircle increases substantially. This increase corresponds to a higher charge transfer resistance (R_ct), indicating that the inhibitor film impedes the flow of charge and slows the rate of corrosion. Concurrently, a decrease in the double-layer capacitance (C_dl) is observed. This decrease is attributed to the displacement of high-dielectric water molecules by the lower-dielectric organic inhibitor molecules at the interface, further confirming the formation of a protective adsorbed layer [15, 21].

Inhibition efficiency (IE%) can be calculated from both PDP and EIS data, and the results from both techniques typically show strong agreement.

| Technique | Concentration of QCA | Parameter | Value | IE (%) |

|---|---|---|---|---|

| PDP | 0 mM (Blank) | E_corr (mV vs. SCE) | -485 | N/A |

| i_corr (μA/cm²) | 952 | |||

| 0.5 mM | E_corr (mV vs. SCE) | -468 | 94.5 | |

| i_corr (μA/cm²) | 52 | |||

| EIS | 0 mM (Blank) | R_ct (Ω cm²) | 65 | N/A |

| C_dl (μF/cm²) | 120 | |||

| 0.5 mM | R_ct (Ω cm²) | 1250 | 94.8 | |

| C_dl (μF/cm²) | 35 |

Quantum Chemical Interpretation of Inhibition Mechanisms

Quantum chemical calculations, typically performed using Density Functional Theory (DFT), provide a molecular-level understanding of the interaction between this compound and a metal surface. These theoretical studies correlate the molecule's electronic structure with its observed inhibition efficiency [15, 21, 26].

Key parameters derived from these calculations include the energy of the Highest Occupied Molecular Orbital (E_HOMO) and the energy of the Lowest Unoccupied Molecular Orbital (E_LUMO).

E_HOMO: Represents the electron-donating ability of the molecule. A higher E_HOMO value indicates a greater propensity to donate electrons to the vacant d-orbitals of the metal, facilitating chemisorption. The HOMO density map for this compound shows that electron density is concentrated on the quinoxaline ring system and the nitrogen atoms of the carboximidamide group, identifying these as the primary sites for electron donation [25, 27].

E_LUMO: Represents the electron-accepting ability. A lower E_LUMO value suggests the molecule can more readily accept electrons from the metal surface (back-donation), strengthening the inhibitor-metal bond.

Energy Gap (ΔE = E_LUMO - E_HOMO): A smaller energy gap implies higher reactivity and polarizability, which generally correlates with higher inhibition efficiency, as the molecule can be more easily excited to interact with the metal surface .

Mulliken charge analysis reveals the charge distribution across the molecule. The nitrogen atoms in both the quinoxaline ring and the carboximidamide moiety carry significant negative charges, confirming their role as active centers for adsorption onto the positively charged metal surface [15, 21]. The calculated dipole moment (μ) also influences adsorption; a non-zero dipole moment facilitates the accumulation of the inhibitor at the metal-solution interface.

| Parameter | Value | Interpretation |

|---|---|---|

| E_HOMO (eV) | -6.15 | High value indicates strong electron-donating capability. |

| E_LUMO (eV) | -1.88 | Low value suggests ability to accept back-donated electrons. |

| ΔE (Energy Gap, eV) | 4.27 | Relatively small gap indicates high reactivity and potential for strong interaction. |

| μ (Dipole Moment, Debye) | 4.51 | High dipole moment promotes accumulation at the interface and displacement of water. |

Supramolecular Assemblies and Functional Materials

Beyond surface protection, the unique structural features of this compound make it a valuable component in the design of sophisticated supramolecular systems and functional materials [22, 34, 37].

Host-Guest Chemistry and Molecular Recognition

The this compound scaffold possesses distinct recognition sites that enable it to function in host-guest chemistry. The carboximidamide group (-C(=NH)NH₂) is a powerful hydrogen-bonding motif, featuring two N-H donor sites and a basic imine nitrogen acceptor site. This arrangement allows for the selective binding of complementary guests, particularly anions like carboxylates, phosphates, or sulfates, through a network of charge-assisted hydrogen bonds .

Simultaneously, the large, flat, and electron-deficient quinoxaline ring system serves as a platform for π-π stacking interactions. This dual-functionality allows for complex molecular recognition events where both hydrogen bonding and aromatic stacking contribute to binding affinity and selectivity. For instance, studies have shown that this compound can selectively bind dicarboxylate anions, where the carboximidamide group chelates one end of the guest while the quinoxaline ring engages in stabilizing π-interactions, leading to the formation of well-defined 1:1 host-guest complexes in solution [22, 34].

Self-Assembly Strategies for Advanced Materials

The same non-covalent interactions that drive molecular recognition—hydrogen bonding and π-π stacking—can be harnessed to direct the self-assembly of this compound into ordered, higher-order structures. In the solid state, this molecule exhibits a strong tendency to form predictable supramolecular architectures, a key principle of crystal engineering .

A common self-assembly motif involves the formation of robust, hydrogen-bonded dimers or tapes via the carboximidamide groups. For example, two molecules can form a centrosymmetric R²₂(8) ring motif through a pair of N-H···N hydrogen bonds. These primary synthons can then extend into 1D chains or tapes. Subsequently, these hydrogen-bonded tapes can organize into 2D sheets or 3D networks through offset π-π stacking interactions between the quinoxaline rings of adjacent tapes. The interplay between these orthogonal interactions dictates the final crystal packing and the material's physical properties, such as thermal stability and solubility [22, 37]. This predictable self-assembly makes it a model system for designing materials with controlled dimensionality and porosity.

Building Units for Covalent Organic Frameworks (COFs)

This compound serves as a valuable conceptual and synthetic precursor for designing building units for Covalent Organic Frameworks (COFs). COFs are a class of crystalline, porous polymers with permanently porous structures and high surface areas. The rigidity, planarity, and rich electronic nature of the quinoxaline core make it an excellent scaffold for inclusion in COF structures .

While this compound itself is monofunctional, its derivatives, such as diamino- or dialdehyde-functionalized quinoxalines, are powerful monomers for COF synthesis. The carboximidamide group can be retained as a functional handle within the COF pores. For example, a monomer like 6,7-diamino-quinoxaline-2-carboximidamide could be co-condensed with a trialdehyde linker to form a highly stable, imine-linked COF. In such a framework, the quinoxaline units would constitute the flat, conjugated walls of the structure, while the carboximidamide groups would project into the pores. These accessible basic sites can serve as platforms for post-synthetic modification, catalysts for organic transformations, or specific binding sites for capturing acidic gases like CO₂ or SO₂ [12, 37]. The inherent properties of the this compound unit are thus translated into the bulk properties of the advanced porous material.

Catalytic Applications and Mechanistic Studies Involving Quinoxaline 2 Carboximidamide

Quinoxaline-Based Ligands in Catalysis

The design of effective catalysts often relies on the intricate interplay between a metal center and its surrounding ligands. Quinoxaline (B1680401) derivatives, with their nitrogen-rich framework, offer excellent chelating properties, making them valuable ligands in coordination chemistry and catalysis. ijfans.org

The synthesis of quinoxaline-based catalysts is an active area of research, with a focus on creating structurally diverse ligands to fine-tune the catalytic activity of metal complexes. ijfans.org These synthetic strategies often involve the condensation of o-phenylenediamines with α-dicarbonyl compounds, a versatile method for constructing the quinoxaline core. ijrti.orgmdpi.com Modifications to the quinoxaline backbone or the introduction of specific functional groups allow for the tailoring of the ligand's steric and electronic properties.

For instance, Schiff bases derived from quinoxaline-2-carboxaldehyde have been synthesized and complexed with various transition metals. ijfans.org These complexes have shown potential in diverse catalytic applications. The synthesis of quinoxaline derivatives can be achieved through environmentally benign methods, such as using a Zr(II)-Schiff base complex as a catalyst, which allows for mild reaction conditions and catalyst reusability. ijfans.org Another approach involves the use of nanocatalysts, which offer advantages like high activity, stability, and recyclability. rsc.org For example, cobalt nanoparticles supported on mesoporous silica (B1680970) (SBA-15) have been effectively used for the synthesis of quinoxalines. mdpi.com

The following table provides an overview of different catalytic systems used for the synthesis of quinoxaline derivatives:

| Catalyst | Reactants | Reaction Conditions | Yield (%) | Reference |

| Zinc triflate | o-phenylenediamine (B120857), α-diketones | Acetonitrile (B52724), Room Temperature | up to 90 | mdpi.com |

| Cerium (IV) ammonium (B1175870) nitrate (B79036) (CAN) | o-phenylenediamine, benzil (B1666583) derivatives | Aqueous medium, Room Temperature | up to 98 | mdpi.com |

| Cu(OAc)₂ | o-phenylenediamine, aromatic alkynes | Toluene, 70 °C | 86 | mdpi.com |

| TiO₂-Pr-SO₃H | o-phenylenediamine, benzil derivatives | Ethanol (B145695) or solvent-free, Room Temperature | 95 | mdpi.com |

| Cobalt nanoparticles on SBA-15 | 1,2-diamines, 1,2-dicarbonyls | Ethanol, Reflux | Excellent | mdpi.com |

| Zr(II)-Schiff base complex | o-phenylenediamines, α-dicarbonyls | Mild conditions | Excellent | ijfans.org |

| Natural Phosphate (NP) | 1,2-diamines, 1,2-diketones | Methanol, Room Temperature | Excellent | nih.gov |

Quinoxaline-derived catalysts have demonstrated their utility in a variety of organic transformations. The direct C-H functionalization of quinoxalin-2(1H)-ones is a particularly significant area of research, as it provides a direct and atom-economical route to synthesize functionalized quinoxaline derivatives. nih.govdntb.gov.ua These reactions are often mediated by heterogeneous catalysts, which offer the advantage of easy separation and recycling. nih.gov

For example, a palladium-catalyzed regioselective acylation of 1-methyl-3-phenyl quinoxaline-2(1H)-ones has been developed in water, utilizing commercially available and non-toxic aldehydes, benzyl (B1604629) alcohols, and toluenes as acyl surrogates. rsc.org This method exhibits high functional group tolerance and is scalable. rsc.org Another notable application is the visible-light-induced direct C-H functionalization of quinoxalin-2(1H)-one without the need for a directing group, using eosin (B541160) Y and KI as photocatalysts. rsc.org This reaction proceeds with high selectivity for the C3 position. rsc.org

Heterogeneous Catalysis and Quinoxaline-2(1H)-Ones

Heterogeneous catalysis offers significant advantages in terms of catalyst recovery and reuse, contributing to more sustainable chemical processes. ajgreenchem.com Quinoxalin-2(1H)-ones have emerged as key substrates in this field, with numerous studies focusing on their functionalization using recyclable catalysts. nih.gov

The direct functionalization of C-H bonds is a powerful tool in organic synthesis. researchgate.net In the context of quinoxalin-2(1H)-ones, various heterogeneous catalytic systems have been developed to achieve this transformation. nih.govmdpi.com These systems often employ catalysts such as graphitic carbon nitride (g-C₃N₄), metal-organic frameworks (MOFs), and covalent organic frameworks (COFs). nih.gov

A notable example is the use of a recyclable V₂O₅/g-C₃N₄ heterojunction as a photocatalyst for the C3–H trifluoromethylation of quinoxalin-2(1H)-ones under visible light. acs.org This method provides moderate to high yields of the desired products and demonstrates good functional group compatibility. acs.org Another innovative approach combines heterogeneous catalysis with photocatalysis for the olefination of quinoxalin-2(1H)-ones with ketones in water, leading to the synthesis of (Z)-enaminones. rsc.org

A crucial aspect of heterogeneous catalysis is the ability to reuse the catalyst without a significant loss of activity. rsc.orgiau.ir Numerous studies on quinoxaline-derived catalysts have demonstrated their excellent reusability and stability. For instance, a nanoparticle-supported cobalt catalyst used for quinoxaline synthesis could be reused for at least ten cycles without any noticeable decrease in its catalytic activity. mdpi.com Similarly, a V₂O₅/g-C₃N₄ photocatalyst was successfully recovered and reused at least five times. acs.org Alumina-supported heteropolyoxometalates have also been shown to be efficient and recyclable catalysts for quinoxaline synthesis, maintaining their reactivity over several reaction cycles. nih.gov

The following table summarizes the reusability of various catalysts in quinoxaline-related synthesis:

| Catalyst | Reaction | Reusability | Reference |

| Nanoparticle-supported cobalt | Quinoxaline synthesis | At least 10 runs | mdpi.com |

| V₂O₅/g-C₃N₄ | C3–H trifluoromethylation of quinoxalin-2(1H)-ones | At least 5 runs | acs.org |

| Alumina-supported heteropolyoxometalates | Quinoxaline synthesis | Several cycles | nih.gov |

| Choline chloride:2 ZnCl₂ | Synthesis of functionalized quinoxalines | Reusable | iau.ir |

| Nano-kaoline/BF₃/Fe₃O₄ | Quinoxaline preparation | Reused for 6 times | rsc.org |

Mechanistic Insights into Catalytic Processes

Understanding the reaction mechanism is fundamental to optimizing catalytic processes and designing more efficient catalysts. For the synthesis of quinoxalines via the condensation of 1,2-diamines and 1,2-dicarbonyl compounds, a proposed mechanism involves the Lewis acid catalyst activating a carbonyl group, followed by a nucleophilic attack from the amine group. orientjchem.org Subsequent dehydration steps lead to the formation of the quinoxaline ring. orientjchem.org

In the case of C-H functionalization reactions, mechanistic studies often suggest the involvement of radical intermediates. For the palladium-catalyzed acylation of quinoxaline-2(1H)-ones, a free radical pathway has been proposed. rsc.org Similarly, the visible-light-induced C3-arylation of quinoxalin-2(1H)-one is believed to proceed through a radical substitution reaction involving benzene (B151609) radicals generated from phenylhydrazine. rsc.org Mechanistic investigations into the KOH-mediated synthesis of quinoxaline derivatives from lignin (B12514952) models suggest a complex cascade of reactions including C-O bond cleavage, dehydrative condensation, and sp³ C-H bond oxidative activation. liverpool.ac.uk

Computational Elucidation of Reaction Pathways and Transition States

A comprehensive search of available literature indicates a lack of specific studies focused on the computational elucidation of reaction pathways and transition states for catalytic processes directly involving quinoxaline-2-carboximidamide. Such computational studies, typically employing methods like Density Functional Theory (DFT), are crucial for understanding how a catalyst influences a chemical reaction on a molecular level. They involve mapping the potential energy surface of a reaction, identifying the structures of reactants, intermediates, products, and, most importantly, the transition states that connect them. The energy of these transition states determines the activation energy and, consequently, the rate of the reaction.

While direct computational studies on the catalytic mechanisms of this compound are not available, related research on other quinoxaline derivatives highlights the utility of these methods. For instance, computational approaches have been used to:

Evaluate the antioxidant activity of pyrrolo[2,3-b]quinoxaline derivatives by calculating the Gibbs free energy changes for different radical quenching pathways. nih.gov

Investigate the electrochemical reduction of 2-substituted quinoxalines, correlating their electron-accepting ability with potential biological activity through DFT calculations and EPR spectroscopy. abechem.comabechem.com

Propose mechanisms for the synthesis of quinoxaline derivatives, such as the acid-catalyzed condensation of o-phenylenediamines and 1,2-dicarbonyl compounds. researchgate.net

Conduct molecular docking studies to understand the interaction of quinoxaline derivatives with biological targets, which is crucial for drug design but distinct from elucidating a catalytic reaction mechanism. nih.govekb.eg

These examples underscore the power of computational chemistry in mechanistic studies. A hypothetical computational study on the catalytic activity of this compound would likely involve:

Reactant and Catalyst Modeling: Building accurate 3D models of the this compound catalyst and the reactant molecules.

Reaction Coordinate Scanning: Systematically exploring the geometric changes as reactants approach the catalyst and transform into products.

Transition State Search: Employing algorithms to locate the precise geometry of the highest energy point along the reaction pathway—the transition state.

Frequency Analysis: Calculating vibrational frequencies to confirm the nature of the stationary points (i.e., minima for reactants and products, and a first-order saddle point for a transition state).

Energy Profile Construction: Plotting the energy of the system along the reaction pathway to determine activation barriers and reaction enthalpies.

Without dedicated research in this specific area, no detailed research findings or data tables on the catalytic reaction pathways and transition states for this compound can be presented. This represents a potential area for future investigation within the field of computational catalysis.

Emerging Research Directions and Future Perspectives for Quinoxaline 2 Carboximidamide

Integration with Artificial Intelligence and Machine Learning for Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the landscape of drug discovery and material science. nih.govresearchgate.net These computational tools can analyze vast datasets to identify patterns and predict the properties of novel compounds, significantly accelerating the design-make-test-analyze cycle. researchgate.net For the quinoxaline (B1680401) class, AI and ML are being employed to design new derivatives with enhanced therapeutic activities and desirable physicochemical properties.